hemoglobin Koriyama
CAS No.: 119467-96-8
Cat. No.: VC0221191
Molecular Formula: C9H17NO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119467-96-8 |
---|---|
Molecular Formula | C9H17NO |
Molecular Weight | 0 |
Introduction
Molecular Structure and Mutation Characteristics
The molecular structure of Hemoglobin Koriyama was first modeled at the peptide sequence level, with presumptive changes introduced in the nucleotide sequence . More recent studies have confirmed these changes at the nucleotide level, representing a significant advancement in our understanding of this variant . The mutation has been identified as a 15-bp duplication in the beta globin gene , which results in the insertion of five additional amino acids in the protein structure.
The proximal histidine (F8) plays a crucial role in hemoglobin function as it forms a covalent bond with the iron atom in the heme group . In normal hemoglobin, this interaction is essential for oxygen binding and release. The iron atom is surrounded by the heme ring and is covalently linked to the imidazole nitrogen of the proximal histidine, with approximately 20 side chains forming hydrophobic bonds that stabilize the heme group . The insertion of additional amino acids near this crucial site in Hemoglobin Koriyama disrupts the normal three-dimensional structure of the beta globin chain, significantly affecting the stability of the hemoglobin tetramer and its oxygen-binding properties .
Sequencing studies of the abnormal peptide liberated from the beta chain by hydrolysis with a protease from Staphylococcus aureus V8 have revealed the precise nature of this tandem insertion . Despite the severe structural alteration, the abnormal hemoglobin is produced almost at the same rate as normal hemoglobin but comprises only a very small proportion of the total hemoglobin in affected individuals due to its extreme instability .
Detailed characterization of the 15-bp duplication mutation has shown specific repeat sequences that flank the duplication segment . This genetic arrangement provides insights into the potential mechanism of this mutation, which may involve errors during DNA replication or repair processes.
Clinical Presentation and Diagnosis
Hemoglobin Koriyama manifests clinically as severe, chronic hemolytic anemia . Patients with this hemoglobin variant typically present with symptoms and signs related to both anemia and hemolysis. The clinical presentation often begins in early infancy, as demonstrated by the case of a Japanese girl who developed an icteric appearance with elevated bilirubin levels shortly after birth, followed by sudden-onset hematuria and pallor at three months of age .
The cardinal laboratory findings in patients with Hemoglobin Koriyama include severe anemia with hemoglobin levels as low as 4.4 g/dL, elevated reticulocyte counts (up to 12.2%), and increased total bilirubin levels (up to 5.8 mg/dL) . These findings reflect the ongoing hemolysis and the body's attempt to compensate for the rapid destruction of red blood cells. A comparison of these values with those typically seen in other hemoglobin variants underscores the severity of Hemoglobin Koriyama-associated anemia.
Table 1: Laboratory Findings in a Documented Case of Hemoglobin Koriyama
Parameter | Initial Presentation | Follow-up Values | Reference Range |
---|---|---|---|
Hemoglobin (g/dL) | 4.4 | 6.6 | 11.5-15.5 |
Reticulocyte count (%) | 12.2 | 3.7 | 0.5-2.5 |
Mean Corpuscular Volume (fL) | 92.2 | 132.7 | 80-100 |
Total Bilirubin (mg/dL) | 5.8 | 6.4 | 0.3-1.2 |
Direct Bilirubin (mg/dL) | 1.8 | - | 0.0-0.3 |
AST (IU/L) | 65 | - | 5-40 |
ALT (IU/L) | 15 | - | 5-40 |
Given these diagnostic challenges, genetic analysis becomes crucial for accurate identification. The diagnosis of Hemoglobin Koriyama requires comprehensive genetic workup, including sequencing of the beta and alpha globin genes . The specific 15-bp duplication in the beta globin gene serves as the definitive diagnostic marker for this hemoglobin variant .
It is important to note that before reaching the correct diagnosis, patients may undergo extensive testing to rule out other causes of hereditary hemolytic anemia, including red blood cell membrane disorders and other hemoglobinopathies . The diagnosis is often delayed, with one reported case taking three years from the initial presentation of anemia to the final diagnosis of Hemoglobin Koriyama .
Pathophysiology and Biochemical Properties
The pathophysiology of hemolytic anemia associated with Hemoglobin Koriyama centers on the extreme instability of this hemoglobin variant. The insertion of five amino acids in the beta globin chain, particularly in a region that includes the proximal histidine at position β92(F8), fundamentally alters the structure and stability of the hemoglobin molecule .
The biochemical behavior of Hemoglobin Koriyama includes notable susceptibility to oxidation. Under oxidative stress conditions, this variant can undergo transformations leading to the formation of various oxidized states, such as methemoglobin and ferryl hemoglobin. The reaction with hydrogen peroxide is particularly significant, as it can convert ferrous iron (Fe²⁺) in the heme group to ferric iron (Fe³⁺) and even ferryl iron (Fe⁴⁺), which are non-functional forms of hemoglobin. These reactions can result in the release of reactive oxygen species, contributing to oxidative damage within red blood cells.
The hyperunstable nature of Hemoglobin Koriyama leads to precipitation of the abnormal hemoglobin within red blood cells. These precipitates, known as Heinz bodies, damage the cell membrane, leading to premature destruction of red blood cells by the spleen and liver . This process, termed extravascular hemolysis, is the primary mechanism of anemia in patients with unstable hemoglobin variants like Hemoglobin Koriyama.
Despite being produced at nearly the same rate as normal hemoglobin, Hemoglobin Koriyama comprises only a very small proportion of the total hemoglobin in affected individuals due to its rapid degradation . This explains why conventional hemoglobin electrophoresis may show only subtle abnormalities or even normal results .
The altered oxygen-binding affinity of Hemoglobin Koriyama may further impair effective oxygen delivery to tissues, particularly under conditions of increased demand or stress. This, combined with the reduced oxygen-carrying capacity due to anemia, contributes to the clinical manifestations of the disorder.
Treatment and Management
The management of patients with Hemoglobin Koriyama focuses on addressing the severe hemolytic anemia and its complications. Given the rarity of this condition, treatment approaches are largely based on general principles of managing unstable hemoglobin variants and individual case reports.
Regular blood transfusions form the cornerstone of therapy for severely affected individuals . In the reported case of a Japanese girl with Hemoglobin Koriyama, transfusions were initiated at three months of age due to severe anemia (hemoglobin 4.4 g/dL) and were continued on a regular basis, approximately every three months .
Splenectomy may be considered as part of the management strategy. The spleen plays a significant role in the removal of damaged red blood cells, and splenectomy can potentially reduce the rate of hemolysis and transfusion requirements . In the documented case, splenectomy was performed at three years of age .
Iron chelation therapy is an important component of long-term management, particularly for patients receiving regular transfusions. Chronic transfusion therapy leads to iron overload, which can cause damage to the liver, heart, and endocrine organs. Iron chelating agents help to remove excess iron and prevent these complications .
Folic acid supplementation is often prescribed to support increased erythropoiesis (red blood cell production) in response to chronic hemolysis . Folic acid is essential for DNA synthesis and is consumed at a higher rate when the bone marrow is producing red blood cells at an accelerated pace.
Monitoring for complications is a crucial aspect of ongoing care. This includes regular assessment of hemoglobin levels, reticulocyte counts, markers of hemolysis such as bilirubin and lactate dehydrogenase, and evaluation for specific complications such as gallstones, skeletal changes, and growth issues .
Genetic counseling is recommended for affected individuals and their families. While Hemoglobin Koriyama has been reported as a de novo mutation with unaffected parents and siblings , understanding the genetic basis of the condition is important for family planning and potential prenatal diagnosis in future pregnancies.
Case Studies and Research Findings
The literature on Hemoglobin Koriyama is limited, with only a few documented cases. The most detailed case report involves a Japanese girl who presented with severe hemolytic anemia. Born at 37 weeks' gestational age with a birth weight of 2,750 g, she developed jaundice with a total bilirubin level of 13.0 mg/dL on the second day after birth, which was treated with phototherapy . At three months of age, she presented with sudden-onset hematuria and pallor, with laboratory findings showing severe hemolytic anemia (hemoglobin 4.4 g/dL, reticulocyte count 12.2%, total bilirubin 5.8 mg/dL) .
Initial diagnostic workup including osmotic fragility test and red blood cell membrane protein analysis was normal . Hemoglobin electrophoresis showed low hemoglobin A (92.7%), normal hemoglobin A2 (3.2%), and elevated hemoglobin F (4.1%), but stability tests were normal . The diagnosis of Hemoglobin Koriyama was ultimately made through genetic analysis of the beta and alpha globin genes .
A significant breakthrough in understanding Hemoglobin Koriyama came with the first study on nucleotide-level identification of this variant. This research revealed that the specific molecular alteration was a 15-bp duplication in the beta globin gene, leading to the insertion of five amino acids in the protein . Figure 2 from the primary source document illustrates the detailed characterization of this 15-bp duplication mutation and the repeat sequence that flanks the duplication segment .
The comparison of Hemoglobin Koriyama with other hemoglobin variants such as Hemoglobin Gun Hill and Hemoglobin Fairfax has provided valuable insights into the structure-function relationships of hemoglobin . These comparative studies help to elucidate how specific molecular alterations lead to different clinical phenotypes.
Long-term follow-up of patients with Hemoglobin Koriyama has revealed important information about the natural history and complications of this disorder. In the documented case, the patient required regular blood transfusions and underwent splenectomy at three years of age . Follow-up evaluations showed ongoing hemolysis with a hemoglobin level of 6.6 g/dL, reticulocyte count of 3.7%, and total bilirubin of 6.4 mg/dL . Skeletal changes, specifically cranial expansion and thickening, were observed at 6.5 years of age, illustrating the systemic effects of chronic hemolytic anemia .
Comparison with Other Hemoglobin Variants
Hemoglobin Koriyama belongs to a broader category of unstable hemoglobin variants that cause hereditary nonspherocytic hemolytic anemia. Comparing it with other hemoglobin variants provides valuable insights into the relationship between specific mutations and their clinical manifestations.
Hemoglobin Koriyama has been specifically compared with Hemoglobin Gun Hill and Hemoglobin Fairfax, as they share some similarities in their molecular alterations . Hemoglobin Koriyama is described as "anti-Hemoglobin Gun Hill," suggesting a contrasting or opposite type of mutation . The detailed comparisons of their molecular structures reveal how different alterations in the beta globin chain can lead to varying degrees of instability and clinical severity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume